Dual-Bromination Confers Unique Physicochemical Properties Compared to Mono-Brominated Analogs
3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (C10H9Br2NO, MW 318.99) contains two bromine atoms, distinguishing it from mono-brominated analogs such as 1-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO, MW 240.10) and 3-bromo-1-phenylpyrrolidin-2-one (C10H10BrNO, MW 240.10). This structural difference translates into a significantly higher predicted density (1.865 vs. ~1.4 g/cm³ typical for mono-bromo pyrrolidinones) and a notably low predicted pKa (-2.65) versus the neutral or weakly basic pKa of its non-C3-brominated counterparts . The increased molecular weight and density, coupled with the low pKa, indicate a more lipophilic and less basic scaffold, which can enhance membrane permeability and alter binding kinetics in biological systems.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 318.99 |
| Comparator Or Baseline | 1-(3-Bromophenyl)pyrrolidin-2-one (240.10); 3-Bromo-1-phenylpyrrolidin-2-one (240.10) |
| Quantified Difference | +78.89 (increase of 32.9%) |
| Conditions | Calculated from molecular formula |
Why This Matters
The higher molecular weight and distinct pKa directly impact solubility, formulation, and the compound's behavior in biological assays and synthetic transformations, making it a non-interchangeable building block in medicinal chemistry programs.
